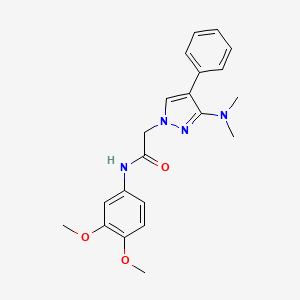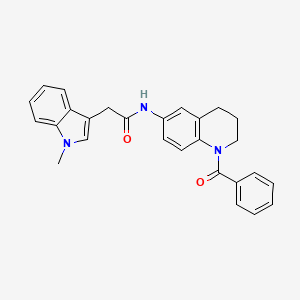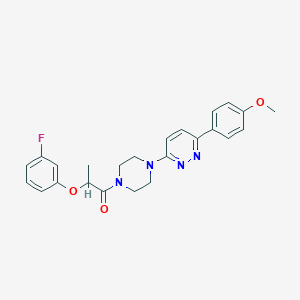
1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of nitrogen atoms in the rings would likely result in a high degree of electron delocalization, which could affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the ring structures could result in the compound having a relatively high melting point and being soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Optimization
1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound that may fall into broader categories of research focused on the development of inhibitors, receptor antagonists, or imaging agents, targeting various biological pathways or functions. While the exact compound was not directly identified in the available literature, related research provides insight into the methodologies and applications that could be relevant.
Inhibitor Development : Research on similar compounds has led to the discovery of inhibitors for specific enzymes and receptors. For instance, the development of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors targeting soluble epoxide hydrolase was aimed at identifying potent compounds with selective activity, highlighting the importance of specific functional groups for binding affinity and selectivity (Thalji et al., 2013).
PET Imaging Agents : Compounds with the 1,2,3-triazole moiety have also been explored as potential PET imaging agents. An example includes the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide for imaging of the IRAK4 enzyme in neuroinflammation contexts, demonstrating the utility of these molecules in diagnostic imaging (Wang et al., 2018).
Molecular Synthesis and Characterization
The synthesis and characterization of related compounds involve complex organic synthesis pathways, highlighting the chemical versatility and potential for modification to enhance biological activity or selectivity.
- Synthetic Pathways : Research has focused on developing efficient synthetic routes for complex molecules, including those with the 1,2,3-triazole core. These efforts aim at improving the yield, reducing steps, or enhancing the selectivity of the synthesis process, which is crucial for producing compounds for further biological evaluation (Cann et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promise as an antifungal agent, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .
Eigenschaften
IUPAC Name |
1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12-9-14(3-6-17-12)22-7-4-13(5-8-22)10-18-16(23)15-11-21(2)20-19-15/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAHBAAGZSTCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B2890089.png)
![Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2890090.png)


![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)





![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)
